molecular formula C5H4N2O3 B12364907 3-oxo-2H-pyrazine-2-carboxylic acid

3-oxo-2H-pyrazine-2-carboxylic acid

Cat. No.: B12364907
M. Wt: 140.10 g/mol
InChI Key: HMSBWXWRYPICDS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-oxo-2H-pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with various reagents. One common method includes the use of thionyl chloride to convert pyrazine-2-carboxylic acid into its corresponding acyl chloride, which is then treated with amines to form pyrazine-2-carboxamides . Another method involves the Yamaguchi reaction, which uses 2,4,6-trichlorobenzoyl chloride as the Yamaguchi reagent, along with 4-dimethylaminopyridine and triethylamine .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-oxo-2H-pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-oxo-2H-pyrazine-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and interfere with cellular processes, leading to its biological effects. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes involved in the bacterial cell wall synthesis .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H4N2O3

Molecular Weight

140.10 g/mol

IUPAC Name

3-oxo-2H-pyrazine-2-carboxylic acid

InChI

InChI=1S/C5H4N2O3/c8-4-3(5(9)10)6-1-2-7-4/h1-3H,(H,9,10)

InChI Key

HMSBWXWRYPICDS-UHFFFAOYSA-N

Canonical SMILES

C1=NC(C(=O)N=C1)C(=O)O

Origin of Product

United States

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